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Compound of Interest

Compound Name: 1-Propanol, 1-phenyl, TMS

Cat. No.: B15453341 Get Quote

This technical guide provides a comprehensive overview of the chemical and physical data for

1-Propanol, 1-phenyl, TMS, also known by its IUPAC name, trimethyl(1-phenylpropoxy)silane.

The information is compiled from the National Institute of Standards and Technology (NIST)

library and PubChem databases, targeting researchers, scientists, and professionals in drug

development.

Chemical Identity and Properties
1-Propanol, 1-phenyl, TMS is a trimethylsilyl ether derivative of 1-phenyl-1-propanol. The

silylation of the hydroxyl group increases the volatility and thermal stability of the compound,

making it suitable for gas chromatography and mass spectrometry analysis.

Table 1: Chemical Identifiers for 1-Propanol, 1-phenyl, TMS
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Identifier Value Source

IUPAC Name
trimethyl(1-

phenylpropoxy)silane
PubChem[1]

CAS Number 62559-30-2 PubChem[1]

Molecular Formula C₁₂H₂₀OSi PubChem[1]

Molecular Weight 208.37 g/mol PubChem[1][2]

InChI

InChI=1S/C12H20OSi/c1-5-

12(13-14(2,3)4)11-9-7-6-8-10-

11/h6-10,12H,5H2,1-4H3

PubChem[1]

InChIKey
YLXOSLUBLGUGQW-

UHFFFAOYSA-N
PubChem[1]

Table 2: Physicochemical and Chromatographic Data

Parameter Value Conditions Source

Kovats Retention

Index
1201

Standard non-polar

column
PubChem[1]

Experimental Protocols
2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The Kovats Retention Index is a key parameter in gas chromatography for identifying

compounds. While the specific experimental details for the value reported in PubChem are not

provided, a general protocol for determining the Kovats RI on a non-polar column is described

below. This is based on standard chromatographic techniques.

Objective: To determine the retention time of 1-Propanol, 1-phenyl, TMS relative to a series of

n-alkane standards and calculate its Kovats Retention Index.

Instrumentation:
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Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

Capillary column (non-polar phase, e.g., HP-1).[3]

Materials:

Sample of 1-Propanol, 1-phenyl, TMS dissolved in a suitable solvent (e.g.,

dichloromethane, hexane).

A homologous series of n-alkanes (e.g., C8 to C20) as retention time standards.

Helium as the carrier gas.[3]

Procedure:

Sample Preparation: A dilute solution of the analyte is prepared. A separate solution

containing the n-alkane standards is also prepared.

Injection: A small volume (typically 1 µL) of the sample and the n-alkane mixture are injected

into the GC.

Chromatographic Separation: The separation is performed on a non-polar capillary column. A

temperature program is used to elute the compounds, for example, an initial temperature of

100°C held for 3 minutes, followed by a ramp of 30°C/min to a final temperature of 310°C,

held for 8 minutes.[3]

Detection: The mass spectrometer is used as the detector to identify the analyte and the n-

alkanes based on their mass spectra.

Data Analysis: The retention times of the analyte and the n-alkanes are recorded. The

Kovats Retention Index (I) is calculated using the following formula:

I = 100[n + (N - n) × (log(t'a) - log(t'n)) / (log(t'N) - log(t'n))]

Where:

n is the carbon number of the n-alkane eluting just before the analyte.
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N is the carbon number of the n-alkane eluting just after the analyte.

t'a is the adjusted retention time of the analyte.

t'n is the adjusted retention time of the n-alkane with carbon number n.

t'N is the adjusted retention time of the n-alkane with carbon number N.

Data Visualization
The following diagram illustrates the relationship between the chemical structure of 1-
Propanol, 1-phenyl, TMS and its primary identifiers.

Logical Relationship of 1-Propanol, 1-phenyl, TMS Data

1-Propanol, 1-phenyl, TMS

C₁₂H₂₀OSi

IUPAC Name

trimethyl(1-phenylpropoxy)silane

CAS Number

62559-30-2

InChI

InChI=1S/C12H20OSi/...

InChIKey

YLXOSLUBLGUGQW-UHFFFAOYSA-N
{Properties}

Kovats RI

1201 (non-polar)

Molecular Weight

208.37 g/mol
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Figure 1: Key identifiers and properties of 1-Propanol, 1-phenyl, TMS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Technical Guide to 1-Propanol, 1-phenyl, TMS:
Properties and Experimental Data]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15453341#nist-library-entry-for-1-propanol-1-phenyl-
tms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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